molecular formula C6H6ClNO3S B086687 2-Amino-5-chlorobenzenesulfonic acid CAS No. 133-74-4

2-Amino-5-chlorobenzenesulfonic acid

Cat. No.: B086687
CAS No.: 133-74-4
M. Wt: 207.64 g/mol
InChI Key: ZCGVPUAAMCMLTM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

The mode of action of 2-Amino-5-chlorobenzenesulfonic acid involves its reactivity as a sulfonic acid and an amine. Sulfonic acids are strong acids that can participate in acid-base reactions, while amines can act as bases or nucleophiles in organic reactions . In the context of chlorosulfonation of benzene, the compound acts as an electrophile, reacting with the aromatic nucleus to produce the corresponding sulfonyl chloride .

Biochemical Pathways

As an intermediate in organic synthesis, the compound’s effects on biochemical pathways would likely depend on the specific context of its use .

Pharmacokinetics

Its solubility in water suggests that it could be absorbed and distributed in the body through aqueous biological fluids. The compound’s metabolism and excretion would likely depend on its specific chemical interactions within the body.

Result of Action

As an intermediate in organic synthesis, the compound’s effects would likely depend on the specific context of its use .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as both its sulfonic acid and amine groups can participate in acid-base reactions . Additionally, the compound’s stability may be influenced by temperature, as it decomposes at temperatures between 320-340°C .

Preparation Methods

2-Amino-5-chlorobenzenesulfonic acid is typically synthesized through the sulfonation of p-chloroaniline. The process involves slowly adding 100% sulfuric acid to p-chloroaniline and the solvent diphenyl sulfone . The reaction is intense and produces 4-chloroaniline-2-sulfonic acid and water. The water is then removed by steaming, and the reaction mixture forms bright purple crystals. The mixture is heated under reduced pressure for 7 hours, cooled, dissolved in heated water, filtered to remove diphenyl sulfone, and then cooled to produce white needle crystals. The final product is obtained through filtration, washing, and drying, with a yield of 94% .

Chemical Reactions Analysis

2-Amino-5-chlorobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Amino-5-chlorobenzenesulfonic acid can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.

Properties

IUPAC Name

2-amino-5-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGVPUAAMCMLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157900
Record name 2-Amino-5-chlorobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-74-4
Record name 2-Amino-5-chlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorobenzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chlorobenzenesulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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